molecular formula C12H12O3 B6610908 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2384644-44-2

1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6610908
CAS No.: 2384644-44-2
M. Wt: 204.22 g/mol
InChI Key: UPXWPPSVZAXHAU-UHFFFAOYSA-N
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Description

1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a phenyl group and an oxabicyclo moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves photochemical [2 + 2] cycloaddition reactions. This method allows for the construction of the bicyclic framework by reacting alkenes under UV light . The reaction conditions often require specific wavelengths of light and the presence of a suitable catalyst to facilitate the cycloaddition process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the modular approach to synthesizing bicyclo[2.1.1]hexane derivatives suggests that scalable photochemical processes could be employed. These methods would likely involve continuous flow reactors to ensure consistent exposure to UV light and efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can reduce the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing novel compounds with unique properties.

    Biology: Its rigid structure makes it a valuable scaffold for designing bioactive molecules.

    Industry: It can be used in materials science for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the phenyl group, affecting their chemical properties and applications.

    Bicyclo[2.1.1]hexanes:

Uniqueness: 1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid stands out due to its combination of a rigid bicyclic structure and a phenyl group. This unique arrangement provides distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10(14)11-6-12(7-11,15-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXWPPSVZAXHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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